molecular formula C24H19F3N4O3 B2981721 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 902919-79-3

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2981721
CAS No.: 902919-79-3
M. Wt: 468.436
InChI Key: NSJNAZQBIRTIMW-UHFFFAOYSA-N
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Description

2-[2,4-Dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system, and functional groups that contribute to its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step often involves the condensation of a suitable pyrimidine derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Phenylethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the pyrido[2,3-d]pyrimidine core is reacted with phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Acylation: The final step involves the acylation of the intermediate product with 3-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrido[2,3-d]pyrimidine core, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of phenylacetic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, pyrido[2,3-d]pyrimidine derivatives have shown promise in various applications, including as enzyme inhibitors and receptor modulators. This particular compound could be explored for its potential to interact with biological targets such as kinases or other proteins involved in disease pathways.

Medicine

In medicine, compounds of this class are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antiviral activities, making them candidates for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and chemical properties.

    Phenylethyl Substituted Compounds: Compounds with similar phenylethyl groups may exhibit comparable biological activities, particularly in terms of receptor binding and enzyme inhibition.

Uniqueness

The uniqueness of 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. The trifluoromethyl group, in particular, can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[2,3-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N4O3/c25-24(26,27)17-8-4-9-18(14-17)29-20(32)15-31-21-19(10-5-12-28-21)22(33)30(23(31)34)13-11-16-6-2-1-3-7-16/h1-10,12,14H,11,13,15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJNAZQBIRTIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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